An In-depth Technical Guide to 3-Amino-2-bromophenyl trifluoromethanesulphonate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-2-bromophenyl trifluoromethanesulphonate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Amino-2-bromophenyl trifluoromethanesulphonate. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a triflate leaving group, allows for a diverse range of chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
3-Amino-2-bromophenyl trifluoromethanesulphonate is a trifunctional aromatic compound with significant potential as a building block in organic synthesis. The presence of three distinct functional groups on the phenyl ring—an amino group, a bromine atom, and a trifluoromethanesulphonate (triflate) group—offers orthogonal reactivity, enabling selective and sequential chemical modifications. The triflate group is an excellent leaving group, making the compound a prime candidate for cross-coupling reactions. The bromine atom provides another handle for various transformations, including additional cross-coupling reactions, lithiation, and Grignard reagent formation. The amino group can be a site for derivatization or can influence the electronic properties of the aromatic ring. This guide will delve into the known and predicted properties of this versatile molecule, provide a detailed synthetic protocol, and explore its potential applications, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₅BrF₃NO₃S | Calculated |
| Molecular Weight | 336.09 g/mol | Calculated |
| Appearance | Predicted to be an off-white to light brown solid | Inferred from related compounds |
| Melting Point | Not available (Predicted to be a solid at room temperature) | - |
| Boiling Point | Not available (Likely to decompose at high temperatures) | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate) and sparingly soluble in nonpolar solvents and water. | Inferred from structural features |
| Stability | Stable under standard conditions. Sensitive to strong acids, bases, and nucleophiles. The triflate group is susceptible to hydrolysis. | General chemical knowledge of triflates |
| CAS Number | Not assigned | - |
Synthesis of 3-Amino-2-bromophenyl trifluoromethanesulphonate
The synthesis of 3-Amino-2-bromophenyl trifluoromethanesulphonate is most directly achieved through the triflation of the commercially available 3-Amino-2-bromophenol. This reaction involves the treatment of the phenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.
Experimental Protocol: Triflation of 3-Amino-2-bromophenol
Materials:
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3-Amino-2-bromophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Base Addition: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 eq) dropwise while stirring.
-
Triflating Agent Addition: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-2-bromophenyl trifluoromethanesulphonate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Amino-2-bromophenyl trifluoromethanesulphonate.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 7.2-7.4 (m, 3H, Ar-H)
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δ 4.0-5.0 (br s, 2H, -NH₂)
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Rationale: The aromatic protons will appear as a complex multiplet in the aromatic region. The amino protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 140-150 (C-O)
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δ 110-140 (Ar-C)
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δ 118.7 (q, J = 320 Hz, -CF₃)
-
Rationale: The carbon attached to the oxygen of the triflate group will be downfield. The aromatic carbons will appear in their characteristic region. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
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δ -73.0 (s)
-
Rationale: The three fluorine atoms of the triflate group are equivalent and will appear as a singlet around this typical chemical shift for triflates.
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Mass Spectrometry (MS)
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Electron Impact (EI) or Electrospray Ionization (ESI):
-
Expected [M]⁺ or [M+H]⁺ at m/z ≈ 335/337 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio).
-
Major Fragmentation Pathways:
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Loss of the triflate group (-OSO₂CF₃) to give a fragment at m/z ≈ 186/188.
-
Loss of SO₂ to give a fragment corresponding to C₇H₅BrFNO₂⁺.
-
-
Infrared (IR) Spectroscopy
-
Characteristic Peaks (cm⁻¹):
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3400-3300 (N-H stretching of the primary amine)
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1600-1450 (C=C aromatic ring stretching)
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1420 & 1210 (S=O stretching of the triflate group)
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1250-1050 (C-F stretching of the CF₃ group)
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Analytical Workflow Diagram
Caption: Analytical workflow for structural confirmation.
Reactivity and Applications in Drug Development
The synthetic utility of 3-Amino-2-bromophenyl trifluoromethanesulphonate lies in the differential reactivity of its functional groups. The triflate group is a superior leaving group compared to bromide in many palladium-catalyzed cross-coupling reactions, although selectivity can be tuned by the choice of catalyst and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, allowing for the formation of C-C bonds. By carefully selecting the palladium catalyst and ligands, it is possible to achieve chemoselective coupling at either the C-Br bond or the C-OTf bond.[1][2] This allows for the stepwise introduction of two different aryl or vinyl groups.
-
Buchwald-Hartwig Amination: The triflate group can be displaced by amines in the presence of a suitable palladium catalyst to form C-N bonds.[3][4] This opens up avenues for the synthesis of complex diarylamines and other nitrogen-containing heterocycles that are prevalent in pharmaceutical compounds.
-
Heck and Sonogashira Couplings: The C-Br and C-OTf bonds can also participate in Heck (C-C bond formation with alkenes) and Sonogashira (C-C bond formation with terminal alkynes) reactions, further expanding the synthetic possibilities.
The ability to perform sequential cross-coupling reactions makes this compound a valuable scaffold for building molecular complexity in drug discovery programs. The amino group can be used as a handle for further derivatization after the core scaffold has been assembled.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-Amino-2-bromophenyl trifluoromethanesulphonate. While a specific safety data sheet (SDS) is not available, the following guidelines are based on the known hazards of related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Protect from moisture, as the triflate group is susceptible to hydrolysis.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Amino-2-bromophenyl trifluoromethanesulphonate is a highly versatile and synthetically valuable building block. Its trifunctional nature allows for a wide array of chemical transformations, making it a powerful tool for the synthesis of complex organic molecules. While experimental data on its physicochemical properties are limited, its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is well-precedented by related compounds. This guide provides a foundational understanding of its properties, a practical synthetic protocol, and an overview of its potential applications, serving as a valuable resource for researchers in organic synthesis and drug discovery.
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